3,4',5-Tribromobiphenyl

Descripción

Significance of Tribromobiphenyl Congeners within the PBB Family

The PBB family consists of 209 different individual compounds, known as congeners, which are categorized into ten homologous groups based on the number of bromine atoms. nih.govwikipedia.org The tribromobiphenyls, which contain three bromine atoms, represent one of these homologous groups and include 24 different isomers. nih.govwikipedia.org

The specific arrangement of bromine atoms on the biphenyl (B1667301) rings determines the physical, chemical, and toxicological properties of each congener. ontosight.ai The degree of bromination and the substitution pattern affect the planarity of the molecule. Congeners with fewer ortho-substituted bromine atoms can adopt a more planar configuration, which has been linked to certain biological activities. nih.gov

Research Landscape and Historical Perspectives on PBBs

Research into PBBs began in earnest following their commercial production in the 1970s. magtech.com.cn A pivotal moment in PBB research was the 1973 contamination incident in Michigan, which spurred numerous studies on their environmental fate, and effects on livestock and human health. epa.govcdc.govresearchgate.net This event led to the establishment of the Michigan PBB Registry to track the health of exposed individuals. researchgate.net

Early research focused on identifying the components of commercial PBB mixtures, such as FireMaster BP-6 and FireMaster FF-1. cdc.gov These studies revealed that the mixtures were complex, containing various PBB congeners with different levels of bromination. nih.gov Subsequent research has involved the synthesis of individual PBB congeners to assess their specific properties and toxicities. nih.gov To date, only about 42 of the 209 possible congeners have been synthesized for research purposes. cdc.govnih.gov

The research landscape has evolved to include the development of sophisticated analytical methods for detecting and quantifying PBBs in various environmental and biological samples. magtech.com.cn Long-term studies continue to monitor the health of populations exposed to PBBs and investigate the mechanisms of their action. researchgate.net The historical perspective on PBBs highlights a shift from industrial use to a focus on the long-term environmental and health consequences of these persistent organic pollutants. nih.govpbs.orgresearchgate.netpbs.org

Rationale for Focused Academic Inquiry on 3,4',5-Tribromobiphenyl

The specific congener, this compound, is a subject of focused academic inquiry for several reasons. As an individual congener, it serves as a crucial analytical reference material for the accurate identification and quantification of PBBs in environmental and biological samples. shms.edu Studying pure congeners allows researchers to understand the structure-activity relationships within the PBB family, where the specific placement of bromine atoms dictates the molecule's properties and biological interactions. inchem.orgnih.gov

For instance, research has shown that the pattern of bromine substitution influences a congener's ability to induce certain enzymes. nih.gov Specifically, PBBs with bromine atoms at the meta and para positions, like this compound, have been investigated for their particular biological activities. nih.gov Understanding the behavior of individual congeners like this compound contributes to a more comprehensive risk assessment of PBB mixtures found in the environment. bioone.org Its synthesis and use in studies, such as in the creation of conjugated microporous polymers, also highlight its role in materials science research. rsc.org

Chemical Compound Information

| Compound Name |

| This compound |

| Polybrominated Biphenyls (PBBs) |

| 1,3,5-tribromobenzene |

| [1,1'-biphenyl]-4,4'-diyldiboronic acid |

| 1,4-phenylenediboronic acid |

| dimethoxymethane |

| 4,4'-Dibromobiphenyl |

| 3,4,4'-tribromobiphenyl |

| 3,4,4',5-tetrabromobiphenyl |

| 3,3',4,4'-tetrabromobiphenyl |

| 3,3',4,4',5-pentabromobiphenyl |

| 3,3',4,4',5,5'-hexabromobiphenyl |

| 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) |

| 2,2',3,4,4',5,5'-heptabromobiphenyl |

| 2,3',4-Tribromobiphenyl |

| 3',4',5'-trifluoro-2-aminobiphenyl |

| 3,4,5-trifluorobromobenzene |

| 3',4',5'-trifluoro-2-nitrobiphenyl |

| 3,4,5-trifluoro-phenylboronic acid |

| o-chloronitrobenzene |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃ | nih.gov |

| Molecular Weight | 390.90 g/mol | nih.gov |

| CAS Number | 72416-87-6 | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 87-97 °C | sigmaaldrich.com |

| IUPAC Name | 1,3-dibromo-5-(4-bromophenyl)benzene | nih.gov |

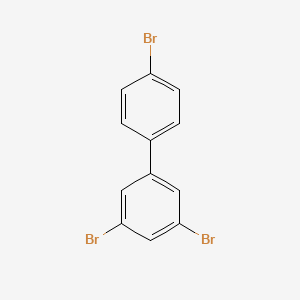

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLLBFUHDNYTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222712 | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72416-87-6 | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Tribromobiphenyls

Detection and Quantification in Environmental Matrices

The detection and quantification of 3,4',5-tribromobiphenyl in the environment are accomplished through sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC/MS). cymitquimica.com These methods are crucial for understanding the extent of its contamination.

The atmospheric transport of PBBs is a key mechanism for their global redistribution. iarc.fr While specific data on the atmospheric concentration of this compound is limited, the properties of PBBs in general suggest that they can be transported over long distances bound to airborne particulate matter. cdc.gov The vapor pressure and octanol-air partition coefficient (KOA) are critical parameters in determining the long-range atmospheric transport potential of such compounds. pops.int For PBBs, those with fewer bromine atoms are generally more volatile and thus more likely to be found in the gaseous phase, facilitating their atmospheric transport.

Once deposited from the atmosphere or introduced through other means, this compound is expected to adsorb strongly to soil and sediment particles due to its hydrophobic nature. cdc.gov This strong adsorption limits its mobility within these compartments. Studies on PBBs have shown their persistence in soil and sediment for extended periods. cdc.gov While specific concentration data for this compound is not widely available, research on other PBB congeners in soil and sediment indicates their widespread presence, particularly in industrialized areas and near former manufacturing sites. For instance, concentrations of various PBDE congeners, which share structural similarities with PBBs, have been detected in European background soils at levels ranging from 65 to 12,000 ng/kg dry weight. nih.gov

A study analyzing sediment for a related compound, 3,4-Dichloro-3',4',5'-tribromobiphenyl, highlights the analytical feasibility of detecting such compounds in sediment, although it did not provide concentration levels for this compound itself. inchem.org The general distribution of PBBs in soil is influenced by factors such as organic matter content and proximity to contamination sources. nih.gov

| Physicochemical Properties of this compound Relevant to Environmental Distribution | |

| Property | Value |

| Log Kow (Octanol-Water Partition Coefficient) | 6.42 inchem.org |

| Molecular Weight | 390.90 g/mol nih.gov |

This table presents key physicochemical properties of this compound that influence its behavior in the environment. A high Log Kow value indicates a strong tendency to partition into organic phases like soil organic matter and lipids in organisms.

Due to its low water solubility, this compound is not expected to be found at high concentrations in the dissolved phase in aquatic systems. pops.int Instead, it is more likely to be associated with suspended particulate matter and sediments at the bottom of water bodies. cdc.gov While monitoring data for this specific congener in water and groundwater is scarce, studies on PBBs in general have detected their presence in river water, lake water, and groundwater, often in the nanogram to microgram per liter range, particularly near industrial discharge points. cdc.gov For example, in a study of the lower Great Lakes, freely dissolved concentrations of 29 PCB congeners (a related class of compounds) ranged from 1.50 to 105 pg/L. acs.org

Bioaccumulation and Biomagnification in Ecosystems

The lipophilic nature of this compound, indicated by its high octanol-water partition coefficient (log Kow of 6.42), suggests a strong potential for bioaccumulation in the fatty tissues of organisms. inchem.orgnih.gov

Information on the accumulation of this compound in terrestrial organisms is limited. However, studies on other PBBs have demonstrated their ability to accumulate in the tissues of terrestrial animals. For instance, research on red foxes has shown the bioaccumulation of various brominated flame retardants. researchgate.net The primary route of exposure for many terrestrial animals is through the ingestion of contaminated soil or food.

The potential for this compound to bioaccumulate in aquatic organisms is significant. The bioconcentration factor (BCF), which is a measure of a chemical's concentration in an aquatic organism relative to the water, is a key indicator of this potential. While a specific BCF for this compound was not found in the reviewed literature, BCF values for other tribromobiphenyls and PBB congeners have been determined. For example, the BCF for 2,4,6-tribromobiphenyl (B167079) has been reported, along with values for other PBBs, which generally show an increase with the degree of bromination up to a certain point. cdc.govinsilico.eu

Studies on fish from various locations have consistently shown the presence of PBB congeners. In the Great Lakes, for instance, several PBB congeners have been detected in lake trout, with concentrations of some congeners reaching up to 2,083 pg/g wet weight. cdc.gov These findings underscore the potential for this compound to enter and move up the aquatic food web.

| Bioconcentration Factors (BCF) of Selected PBB Congeners in Fish | |

| PBB Congener | Whole Body BCF |

| 2,5,4'-Tribromobiphenyl | 425 cdc.gov |

| 2,4,6-Tribromobiphenyl | Not specified, but studied insilico.eu |

| 4,4'-Dibromobiphenyl | Not specified, but studied insilico.eu |

| 2,2',4,5'-Tetrabromobiphenyl | 314 cdc.gov |

| 2,3',4',5-Tetrabromobiphenyl | 111 cdc.gov |

This table provides examples of bioconcentration factors for some tribromo- and other PBB congeners in fish, illustrating the tendency of these compounds to accumulate in aquatic life. Data for this compound was not available.

Detection in Marine Mammals and Wildlife

Polybrominated biphenyls (PBBs), a class of persistent organic pollutants, have been detected in various environmental compartments, leading to their accumulation in wildlife. Reports have confirmed the widespread distribution of these compounds, with detections in fish, birds, and marine mammals across the United States and Europe. who.int Due to their lipophilic nature, PBBs tend to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. achrom.be This results in higher concentrations in animals at the top of the food chain, such as marine predators. vliz.befrontiersin.org

Studies on marine mammals have revealed the presence of PBBs and related brominated compounds. For instance, various PBB congeners have been found in the blubber of harbor porpoises and harbor seals in the North Sea. vliz.bemarineinfo.org Research on marine mammals in Australia also identified several polybrominated dimethoxybiphenyls, which are structurally related to PBBs, in their blubber. nih.gov In one study, concentrations of a specific PBB derivative, 2,2'-diMeO-BB 80, were found at levels between 200 and 1800 ng/g lipid weight in Australian marine mammals, with related di- and tribrominated compounds also detected at lower concentrations. nih.gov

While specific data for this compound is limited in wildlife studies, the detection of other PBB congeners in marine ecosystems is well-documented. For example, analyses of fish from German rivers and the North and Baltic Seas showed contamination with various PBBs. cdc.gov The congener patterns found in wildlife often differ from those in commercial PBB products, suggesting that environmental transformation processes, such as the breakdown of more highly brominated compounds, may occur. who.intcdc.gov The presence of PBBs in top predators like killer whales and dolphins underscores the potential for these compounds to biomagnify in marine food webs. frontiersin.orgnih.gov

Table 1: Examples of PBB and Related Compound Detection in Marine Wildlife

| Species | Location | Compound Type | Reported Findings | Source |

|---|---|---|---|---|

| Harbor Porpoise (Phocoena phocoena) | Southern North Sea | Polychlorinated Biphenyls (PCBs) & Polybrominated Diphenyl Ethers (PBDEs) | Median sum of 10 PBDE congeners was 0.76 µg/g lipid weight in blubber. | marineinfo.org |

| Harbor Seal (Phoca vitulina) | Southern North Sea | Polychlorinated Biphenyls (PCBs) & Polybrominated Diphenyl Ethers (PBDEs) | Median sum of 10 PBDE congeners was 0.33 µg/g lipid weight in blubber. | marineinfo.org |

| Dolphins and Whales | Australia | Polybrominated dimethoxybiphenyls (PBDMBs) | Detected new PBDMBs, including a tribrominated congener, in blubber samples. | nih.gov |

| Bottlenose Dolphins | Florida Coastal Waters | Polybrominated Diphenyl Ethers (PBDEs) | Mean concentrations of PBDEs in blubber were 1190 +/- 1580 ng/g lipid weight. | nih.gov |

| Fish-eating Mammals and Birds | USA and Europe | Polybrominated Biphenyls (PBBs) | Reports indicate wide distribution and contamination in marine environments. | who.intinchem.org |

Anthropogenic Sources and Pathways of Environmental Release

Legacy Contamination from Industrial Applications

The primary source of PBBs, including this compound, in the environment stems from their historical production and use as flame retardants. magtech.com.cndesigningbuildings.co.uk Commercial production of PBBs began around 1970 and was largely discontinued (B1498344) in the United States by 1976 following a major contamination incident in Michigan. cdc.govmichigan.gov During their production period, these chemicals were incorporated as additive flame retardants into a variety of materials. magtech.com.cn

PBBs were widely used in industrial and consumer applications, particularly in the plastics for electronic equipment housings, such as for computers and televisions, as well as in textiles and polyurethane foams. achrom.bedesigningbuildings.co.ukontosight.ai The chemical stability that made them effective as flame retardants also contributes to their extreme persistence in the environment. designingbuildings.co.ukontosight.ai

A significant event of legacy contamination occurred in Michigan in 1973-1974, when a commercial PBB mixture (FireMaster®) was accidentally mixed with livestock feed. cdc.govmichigan.gov This incident led to the widespread contamination of farms, the disposal of thousands of contaminated animals, and the long-term contamination of the local environment. cdc.govmichigan.gov Due to their persistence, PBBs remain present in soil and sediment at former manufacturing locations and hazardous waste sites, acting as long-term sources of environmental release. cdc.gov

Release from E-waste Dismantling Sites

A significant contemporary pathway for the release of PBBs into the environment is through the dismantling and recycling of electronic waste (e-waste). magtech.com.cnbohrium.com E-waste contains a multitude of hazardous substances, including PBBs, which were used as flame retardants in plastic components of electronics like circuit boards and cable coatings. bohrium.combasel.int Research has specifically detected the presence of mono-, di-, and tribromobiphenyls in various components of electronic waste. basel.int

In regions with extensive e-waste processing, particularly where informal and unregulated dismantling practices occur, PBBs are released into the surrounding environment. mdpi.com Studies conducted in e-waste dismantling areas in China have found elevated levels of PBBs in soil, water, and sediment. mdpi.comnih.gov For instance, soil samples from an e-waste disassembly site in Zhejiang Province, China, showed substantially higher PBB levels compared to control sites. mdpi.com Furthermore, a variety of PBB congeners have been detected in the serum of residents living in these areas, indicating human exposure resulting from environmental contamination. nih.gov These sites act as significant point sources, releasing PBBs into the local and potentially global environment. magtech.com.cn

Table 2: PBB Congeners Detected in Environmental Samples from E-waste Sites

| PBB Congener | Environmental Matrix | Location Context | Significance | Source |

|---|---|---|---|---|

| PBB-1, PBB-2, PBB-3 | Atmosphere, Soil, Water | E-waste Dismantling Site | May be generated from photodegradation of higher brominated PBBs. | nih.gov |

| PBB-153 | Sediment | E-waste Dismantling Site | Frequently detected PBB monomer in sediments at these sites. | nih.gov |

| Various PBB Congeners | Human Serum | E-waste Dismantling Area, China | Total PBB concentrations ranged from 229–1360 ng/g lipid. | nih.gov |

| General PBBs | Soil | Zhejiang Province, China | Levels found to be substantially higher compared to control sites. | mdpi.com |

Emission from Consumer Products and Building Materials

PBBs, including tribromobiphenyls, can be released from a wide array of consumer products and building materials where they were used as flame retardants. cymitquimica.comlookchem.comgreenbuildingproducts.eu These products include televisions, computer monitors, appliances, textiles, and plastic foams. achrom.bedesigningbuildings.co.uknih.gov As additive flame retardants, PBBs are physically mixed into the polymer matrix rather than being chemically bound, which allows them to leach or volatilize from the products over time. greenbuildingproducts.eu

This slow release can lead to the contamination of indoor environments, with PBBs being detected in household dust. greenbuildingproducts.eu Building materials are another source of PBB emissions. They were incorporated into products such as insulation materials, wall coverings, waterproofing, and adhesives to meet fire safety standards. greenbuildingproducts.eu The presence of PBBs in these materials poses a risk of release into indoor air and dust, contributing to human exposure. greenbuildingproducts.eu The European Union's Restriction of Hazardous Substances (RoHS) directive limits the concentration of PBBs in new electrical and electronic equipment to 0.1%, but legacy products manufactured before these restrictions remain a source of environmental contamination. designingbuildings.co.uk

Environmental Fate and Transformation Pathways of 3,4 ,5 Tribromobiphenyl

Abiotic Degradation Mechanisms

Abiotic degradation of 3,4',5-Tribromobiphenyl is primarily driven by photochemical reactions, as the compound is largely resistant to hydrolysis under typical environmental conditions.

Polybrominated biphenyls (PBBs), including this compound, undergo photolytic degradation when exposed to sunlight. cdc.gov This process typically involves reductive debromination, where a bromine atom is removed from the biphenyl (B1667301) structure and replaced with a hydrogen atom, leading to the formation of lower brominated congeners. cdc.govcdc.gov The reaction is facilitated in solvents capable of proton transfer. cdc.gov Studies on various PBBs have shown that debromination is the major photochemical reaction, with no significant evidence of hydroxylated species (phenolic products) forming in aqueous solutions. cdc.gov

The process of photodegradation can significantly alter the composition of PBB mixtures in the environment, generally reducing the concentration of more highly substituted congeners over time. who.int For instance, the irradiation of the commercial PBB mixture FireMaster BP-6 resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While photolysis is considered a key environmental degradation pathway for PBBs, the exact rates and extent in natural settings have not been fully determined. who.intmdpi.com

The specific pathway of photodebromination—which bromine atom is removed first—is governed by the energy barriers associated with the cleavage of the different carbon-bromine (C-Br) bonds. mdpi.com A lower energy barrier for debromination at a specific position on the biphenyl ring corresponds to a higher photodegradation efficiency at that site. mdpi.comresearchgate.net

Theoretical calculations and experimental observations for other PBB congeners, such as PBB-153 (2,2',4,4',5,5'-Hexabromobiphenyl), have established a general order for photolytic debromination. The reaction preferentially occurs at the ortho-positions, followed by the meta-, and then the para-positions (ortho > meta > para). mdpi.com This preference is attributed to the lower energy barriers required to break the C-Br bonds at the ortho-positions. mdpi.com Applying this principle to this compound, which has bromine atoms at the meta- (5), para- (4'), and para- (3) positions, suggests a specific, though complex, sequence of debromination influenced by the substitution pattern on both benzene (B151609) rings.

Table 1: General Order of PBB Photodebromination Preference

| Position Preference | Reason |

|---|---|

| 1. Ortho | Lowest energy barrier for C-Br bond cleavage. |

| 2. Meta | Intermediate energy barrier. |

This table is based on general principles observed for other PBB congeners.

This compound is not expected to undergo abiotic hydrolysis under normal environmental conditions. cdc.gov This stability is due to the absence of hydrolysable functional groups in the PBB structure. cdc.gov The carbon-bromine bonds are strong, and the molecule as a whole is resistant to breakdown by water. While hydrolysis can be induced under specific laboratory or industrial conditions, such as acid- or base-mediated reactions, these are not representative of typical aquatic environments. google.comgoogleapis.com

Biotic Degradation Mechanisms

In anaerobic environments, microbial activity presents a significant pathway for the degradation of this compound.

Under anaerobic conditions, certain microorganisms are capable of using PBBs in a process called reductive debromination. mdpi.com This biological process involves the removal of bromine atoms, which is a critical step in the breakdown of these persistent organic pollutants. researchgate.net Microbial dechlorination of the structurally similar polychlorinated biphenyls (PCBs) is well-documented, showing that anaerobic bacteria can significantly reduce the halogen content of these compounds. uth.gr

Research on PBBs indicates that the microbial reductive debromination pathway shows a site-selectivity that is opposite to that of photodegradation. mdpi.com Microorganisms preferentially attack the C-Br bonds at the meta- and para-positions over the ortho-positions. mdpi.com This preference is a key factor in the environmental fate of PBBs in settings such as anoxic sediments. dss.go.th The process decreases the toxicity of PBB mixtures and can make the resulting lower-brominated congeners more susceptible to further aerobic degradation. uth.gr

Several factors influence the rate and extent of microbial debromination. The primary factor is the position of the bromine atoms on the biphenyl rings. mdpi.com

Steric Hindrance : The preference for meta- and para-debromination is largely attributed to lower steric hindrance at these positions, making them more accessible to microbial enzymes compared to the more crowded ortho-positions. mdpi.com

Enzyme Specificity : The microbial populations present in contaminated sediments possess distinct dehalogenating enzymes, each with a unique pattern of congener selectivity. uth.gr

Bioavailability : The efficiency of microbial degradation is also influenced by the bioavailability of the PBB congener. Hydrophobic interactions and the way the molecule orients itself within the complex environmental matrix can affect enzyme-substrate binding and reactivity. mdpi.com

Table 2: Comparison of Degradation Preferences

| Degradation Type | Positional Preference | Primary Influencing Factor |

|---|---|---|

| Photodegradation | Ortho > Meta > Para | C-Br Bond Energy Barriers |

| Microbial Debromination | Meta & Para > Ortho | Steric Hindrance & Enzyme Access |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PBB-39 |

| 2,2',4,4',5,5'-Hexabromobiphenyl (B1200347) | PBB-153 |

| Pentabromobiphenyls | |

| Tetrabromobiphenyls |

Identification of Microbial Degradation Products

Microbial activity plays a role in the transformation of PBBs, although the degradation process is generally slow. Studies have shown that microorganisms in soil and sediment can metabolize PBBs, leading to the formation of various degradation products. mdpi.comcdc.gov The primary mechanism of microbial degradation is reductive debromination, where bromine atoms are sequentially removed from the biphenyl structure. mdpi.comnih.gov This process is more likely to occur at the meta- and para-positions of the biphenyl rings due to lower steric hindrance. mdpi.com

For instance, the microbial degradation of more highly brominated congeners like PBB-153 (2,2',4,4',5,5'-hexabromobiphenyl) can lead to the formation of lower brominated congeners, including tribromobiphenyls. mdpi.com Research on the microbial degradation of PBB-153 has shown the production of tetrabromobiphenyls such as PBB-47, PBB-49, and PBB-52. mdpi.com These can be further debrominated to form tribromobiphenyls like PBB-17 and PBB-18. mdpi.com While direct studies on the microbial degradation products of this compound are limited, the established pathways for other PBBs suggest that it would likely undergo further debromination to form dibromobiphenyls and eventually monobromobiphenyls and biphenyl. mdpi.com

Some bacterial strains, such as Pseudomonas putida, have been identified to degrade compounds with similar structures, suggesting their potential role in the breakdown of PBBs. nih.gov Additionally, certain Rhodococcus and Cupriavidus species have shown the ability to degrade chlorinated biphenyls, which are structurally similar to PBBs. researchgate.netjmb.or.kr Fungi have also been implicated in the degradation of PBBs. who.int

Persistence and Environmental Half-Life Considerations

Polybrominated biphenyls, including this compound, are known for their significant persistence in the environment. nih.gov Their chemical structure makes them resistant to breakdown by biological and abiotic processes. researchgate.net This persistence leads to their long-term presence in soil, sediment, and biota. cdc.gov

The environmental half-life of PBBs can vary widely depending on the specific congener and environmental conditions. For some PBBs, the half-life in humans has been estimated to be several years, with a median half-life of 12 years for one PBB mixture. cdc.govinchem.org In the environment, the persistence is also substantial. For example, in soil, PBBs adsorb strongly to soil particles, which limits their mobility but contributes to their long-term presence. cdc.gov

The number and position of bromine atoms on the biphenyl rings influence the persistence of a particular congener. Generally, higher brominated congeners tend to be more persistent. nih.gov However, lower brominated congeners, while potentially less persistent, can still remain in the environment for extended periods.

Formation of Transformation Products (e.g., Lower Brominated Congeners, Hydroxylated Forms)

The transformation of this compound in the environment leads to the formation of various products, primarily through debromination and hydroxylation.

Lower Brominated Congeners: The most common transformation pathway for PBBs is reductive debromination, which results in the formation of lower brominated congeners. mdpi.comcdc.gov This process can be mediated by both microbial action and photolysis (degradation by sunlight). cdc.govresearchgate.net For this compound, this would involve the removal of one or more bromine atoms to form various dibromobiphenyl and monobromobiphenyl isomers. mdpi.com The specific isomers formed would depend on which bromine atoms are removed.

Hydroxylated Forms: Another significant transformation pathway is hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl structure. nih.govwho.int This process can be a result of metabolism by organisms, including mammals and microorganisms. nih.gov The formation of hydroxylated PBBs (OH-PBBs) is a key step in the detoxification and excretion of these compounds from the body. nih.gov For this compound, hydroxylation could occur at various positions on the biphenyl rings, leading to a range of hydroxylated tribromobiphenyls. These hydroxylated metabolites are generally more water-soluble and can be more easily eliminated from the body. nih.gov

Table of Potential Transformation Products of this compound

| Transformation Pathway | Product Class | Potential Examples |

|---|---|---|

| Reductive Debromination | Lower Brominated Congeners | Dibromobiphenyls, Monobromobiphenyls, Biphenyl |

| Hydroxylation | Hydroxylated Forms | Hydroxylated tribromobiphenyls |

| Oxidation | Oxidized Derivatives | Brominated biphenyl oxides |

Biotransformation and Structure Activity Relationships in Biological Systems

Metabolic Pathways of Tribromobiphenyls in Organisms

The metabolism of tribromobiphenyls and other PBBs is an oxidative process aimed at increasing their water solubility to facilitate excretion. This transformation is predominantly carried out in the liver by a complex system of enzymes.

The in vitro metabolism of PBBs is investigated using hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells. nih.govnih.gov These microsomes contain the enzyme systems necessary for xenobiotic metabolism, primarily the cytochrome P450 system. gpnotebook.com Studies using rat liver microsomes have demonstrated that the metabolism of PBB congeners is dependent on the presence of cofactors like NADPH and atmospheric oxygen. nih.gov The process involves the enzymatic conversion of the parent PBB compound into more polar metabolites. nih.gov The rate of this metabolism can vary significantly among different PBB congeners, indicating a strong structure-activity relationship. nih.gov For instance, research has shown that certain pentabromobiphenyl and hexabromobiphenyl components can be metabolized by microsomes from rats pretreated with phenobarbital (B1680315) (PB), while they remain unchanged when incubated with control or 3-methylcholanthrene (B14862) (MC) induced microsomes. nih.gov

The central enzymes responsible for the initial phase of PBB metabolism are the cytochrome P-450 (CYP) dependent monooxygenases. nih.govnih.gov This superfamily of heme-containing enzymes catalyzes the insertion of one atom of oxygen into a substrate, which is a key step in Phase I metabolism. nih.govmdpi.com The specific isoforms of cytochrome P-450 involved in the metabolism of a particular PBB congener can be induced by different chemical agents, such as phenobarbital (PB) and 3-methylcholanthrene (MC). nih.gov

Pretreatment of rats with these agents leads to an increase in the in vitro metabolism of specific PBBs. nih.gov This suggests that different CYP isoforms, with distinct substrate specificities, are responsible for the biotransformation of PBBs depending on their bromine substitution pattern. nih.gov For example, MC-inducible CYP isozymes are particularly effective at metabolizing PBBs that have adjacent non-halogenated ortho and meta carbons. nih.gov In contrast, PB-inducible CYP isozymes act on congeners with adjacent non-halogenated meta and para carbons. nih.gov The metabolism of biphenyl (B1667301) and its halogenated derivatives is a primary function of the cytochrome P-450 enzyme system, which is concentrated in the liver. nih.govnih.gov

The primary outcome of the cytochrome P-450-catalyzed oxidation of PBBs is the formation of hydroxylated metabolites. nih.govresearchgate.net This process involves the introduction of a hydroxyl (-OH) group onto the biphenyl structure. researchgate.net PBB congeners with a lower bromine content are more readily transformed into these hydroxylated derivatives. nih.gov The position of hydroxylation is a critical factor, with studies on related 4-halobiphenyls showing that the major route is 4'-hydroxylation, which is para to the bond connecting the two phenyl rings. nih.gov

These hydroxylated metabolites are more polar than the parent compound, which is the first step toward their elimination from the body. researchgate.net In some biological systems and for related compounds like polybrominated diphenyl ethers (PBDEs), these hydroxylated metabolites can be further transformed into methoxylated derivatives (-OCH3). nih.govmdpi.comnih.gov This subsequent metabolic step can also influence the compound's biological activity and persistence.

Structure-Activity Relationships (SAR) for Metabolism and Biotransformation

Structure-Activity Relationships (SAR) describe the link between a molecule's chemical structure and its biological activity. harvard.edu For PBBs, SAR is crucial for predicting their metabolic fate. The number and position of bromine atoms, as well as the availability of unsubstituted carbon atoms on the biphenyl rings, are key determinants.

The pattern of bromine substitution on the biphenyl rings has a profound impact on the rate of metabolism. nih.govnih.gov Generally, an increase in the number of bromine atoms hinders metabolic transformation. nih.gov The specific positions of the bromine atoms are also critical.

Studies comparing different PBB congeners have shown a clear hierarchy in metabolic rates. For example, under the influence of MC-induced microsomes, the metabolic rate decreases with increasing bromination. nih.gov

Table 1: Relative Metabolic Rates of PBB Congeners by MC-Induced Rat Liver Microsomes

| Compound | Number of Bromine Atoms | Relative Metabolic Rate |

| 4,4'-Dibromobiphenyl | 2 | Fastest |

| 3,4,4'-Tribromobiphenyl | 3 | Slower than Dibromo- |

| 3,4,3',4'-Tetrabromobiphenyl | 4 | Slower than Tribromo- |

| 2,4,5,3',4'-Pentabromobiphenyl | 5 | Prevented Metabolism |

| 2,3,4,2',4',5'-Hexabromobiphenyl | 6 | Prevented Metabolism |

This table illustrates the general trend observed where increased bromine substitution leads to a decreased rate of metabolism. Data synthesized from research findings. nih.gov

This demonstrates that congeners with fewer bromine atoms are more susceptible to metabolic attack. The position of the bromine atoms also dictates which P450 isozyme will be most active in its metabolism. nih.gov

The presence of vicinal (adjacent) carbon atoms that are not substituted with bromine is a critical requirement for the metabolism of PBBs. nih.govnih.gov These unsubstituted sites provide a location for the cytochrome P-450 enzymes to initiate oxidation.

The specific location of these adjacent free carbons determines the type of P450 isozyme that will metabolize the congener:

MC-inducible P450: Metabolism is enhanced for congeners possessing adjacent non-halogenated ortho and meta carbons on at least one of the biphenyl rings. nih.gov

PB-inducible P450: Metabolism is increased for congeners that have adjacent non-halogenated meta and para carbons. nih.gov

Some research also suggests that the presence of an unsubstituted para position is a key requirement for the metabolism of brominated biphenyls. nih.gov PBBs that lack these necessary structural features are more resistant to biotransformation and, consequently, are more likely to persist in biological tissues.

Distribution and Partitioning in Tissues and Organs

Polybrominated biphenyls as a class of compounds are well-known for their lipophilicity, a characteristic that governs their distribution and partitioning within biological systems. Following absorption, these compounds tend to accumulate in tissues and organs with high lipid content. While specific studies quantifying the tissue distribution of 3,4',5-Tribromobiphenyl are limited, the general behavior of PBBs suggests a predictable pattern of accumulation.

Based on the toxicological profiles of related PBB congeners, it is anticipated that this compound would distribute to and accumulate in the following tissues:

Adipose Tissue: As the primary site of lipid storage in the body, adipose tissue is the main reservoir for lipophilic compounds like PBBs.

Liver: The liver plays a central role in metabolizing foreign compounds. Due to its high blood flow and lipid content, it is a significant site of PBB accumulation.

Skin: The subcutaneous fat layer of the skin can also serve as a storage site for these compounds.

Other Lipid-Rich Tissues: Other organs and tissues with significant lipid content, such as the brain and steroid-producing glands, may also accumulate PBBs.

The partitioning of this compound into these tissues is driven by its high octanol-water partition coefficient (Kow), which favors its movement from the aqueous environment of the blood into lipid-rich environments. The persistence of this compound in these tissues would be influenced by the rate of its metabolism and subsequent excretion, which for many PBBs is a slow process.

Without specific experimental data for this compound, a quantitative data table on its tissue distribution cannot be constructed. Research on other PBBs has shown that the concentration in adipose tissue can be orders of magnitude higher than in other tissues.

Transgenerational Transfer and Bioavailability in Mammals

The transgenerational transfer of PBBs, including potential transfer of this compound, is a significant concern due to their persistence and lipophilicity. This transfer can occur through two primary pathways: placental transfer during gestation and lactational transfer via breast milk.

Placental Transfer: Lipophilic compounds can cross the placental barrier and enter the fetal circulation. The extent of this transfer depends on the specific physicochemical properties of the compound and the characteristics of the placenta. For PBBs, evidence suggests that placental transfer does occur, leading to fetal exposure.

Lactational Transfer: Breast milk has a high lipid content, making it an effective vehicle for the transfer of lipophilic compounds from the mother to the nursing infant. Studies on various PBB congeners have demonstrated significant lactational transfer, often resulting in higher concentrations in the nursing offspring than in the mother's own tissues. This is a critical route of exposure for the developing neonate.

The bioavailability of this compound following oral ingestion is also a key factor in its potential toxicity. The absorption of PBBs from the gastrointestinal tract is generally efficient, particularly for the less brominated congeners. The presence of fats in the diet can enhance the absorption of these lipophilic compounds. Once absorbed, the compound enters the systemic circulation and is distributed to various tissues as described above.

Detailed studies quantifying the rates of placental and lactational transfer, as well as the oral bioavailability specifically for this compound, are not currently available in the public domain. Therefore, a data table illustrating these parameters cannot be provided.

Mechanistic Toxicology and Structure Toxicity Relationships of Tribromobiphenyls

Molecular and Cellular Mechanisms of Toxicity

The toxicity of 3,4',5-Tribromobiphenyl is initiated at the molecular level through its interaction with cellular pathways, leading to a cascade of adverse effects. These mechanisms primarily involve the activation of the Aryl Hydrocarbon Receptor (AhR), the induction of xenobiotic metabolizing enzymes, and the generation of oxidative stress.

This compound is recognized as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The binding of this PBB congener to the AhR initiates a series of events that culminate in altered gene expression and subsequent toxicity. The mechanism of toxicity is largely driven by cellular oxidative stress following AhR activation. wikipedia.org

Upon entering the cell, this compound binds to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding event causes a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This interaction initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism.

The activation of the AhR signaling pathway by this compound can lead to a wide range of toxic responses, including developmental toxicity, immunotoxicity, and carcinogenicity. These effects are a direct consequence of the altered expression of AhR-regulated genes.

A primary consequence of AhR activation by this compound is the induction of xenobiotic metabolizing enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily. The most well-characterized of these are the CYP1A family of enzymes.

The induction of CYP1A1 and CYP1A2 is a hallmark of exposure to AhR agonists. While direct studies on this compound are limited, research on structurally similar non-ortho substituted PBBs and polychlorinated biphenyls (PCBs) provides strong evidence for this mechanism. For instance, non-ortho substituted PCBs are potent inducers of CYP1A1. The induction of these enzymes can lead to the metabolic activation of other xenobiotics to more toxic and carcinogenic metabolites.

CYP450 Enzyme Induction by PBBs

| Enzyme Family | Primary Inducing Receptor | Significance |

|---|---|---|

| CYP1A | Aryl Hydrocarbon Receptor (AhR) | Metabolic activation of procarcinogens, disruption of endocrine function. |

| CYP2B | CAR/PXR | Alteration of steroid hormone metabolism, potential for drug interactions. |

Exposure to PBBs, including likely this compound, can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. wikipedia.org This is a state of imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

The induction of CYP450 enzymes can contribute to ROS production through the uncoupling of the catalytic cycle. This can lead to the formation of superoxide (B77818) anions and hydrogen peroxide. Furthermore, PBBs have been shown to disrupt mitochondrial function, another major source of cellular ROS. nih.gov

Oxidative stress can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. Lipid peroxidation can compromise cell membrane integrity, while oxidative damage to proteins can lead to enzyme inactivation and loss of function. DNA damage, if not repaired, can result in mutations and contribute to the carcinogenic potential of these compounds. nih.gov Metabolic pathway analysis in individuals exposed to PBBs has revealed perturbations in pathways related to oxidative stress, such as the pentose (B10789219) phosphate (B84403) pathway and vitamin C metabolism. escholarship.org

Structure-Toxicity Relationships (STR)

The toxicity of a particular PBB congener is highly dependent on its chemical structure, specifically the number and position of the bromine atoms on the biphenyl (B1667301) rings. These structural features influence the molecule's ability to bind to the AhR and elicit a toxic response.

The binding affinity of PBBs to the AhR is a critical determinant of their toxic potency. For a PBB congener to be a potent AhR agonist, it must adopt a planar or coplanar conformation, which allows it to fit into the ligand-binding pocket of the receptor.

The substitution pattern of bromine atoms significantly affects the molecule's ability to achieve planarity. PBBs that lack bromine atoms at the ortho positions (positions 2, 2', 6, and 6') can more easily adopt a coplanar conformation, as there is less steric hindrance to rotation around the bond connecting the two phenyl rings. This compound, being a non-ortho substituted congener, is expected to have a relatively high affinity for the AhR.

In contrast, PBBs with bromine atoms at the ortho positions are forced into a non-planar conformation, which reduces their binding affinity for the AhR and, consequently, their dioxin-like toxicity. wikipedia.org

The structure of a PBB congener not only influences its AhR binding affinity but also correlates with specific toxicological endpoints. Non-ortho substituted PBBs, like this compound, are often referred to as "dioxin-like" because they elicit a spectrum of toxic effects similar to that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent AhR agonist.

These dioxin-like effects include wasting syndrome, thymic atrophy, hepatotoxicity, and reproductive and developmental toxicity. The potency of a PBB congener to produce these effects is generally correlated with its AhR binding affinity. Therefore, non-ortho substituted PBBs are considered to be among the most toxic congeners. tandfonline.com

In contrast, ortho-substituted PBBs exhibit a different toxicological profile, often referred to as "non-dioxin-like." These congeners are generally less potent AhR agonists but can cause neurotoxic effects and alter intracellular signaling pathways through mechanisms that are not fully understood. wikipedia.org The toxicity of PBB mixtures found in the environment is a complex interplay of the individual congeners present and their respective dioxin-like and non-dioxin-like activities.

Structure-Toxicity Characteristics of PBBs

| Substitution Pattern | Molecular Conformation | AhR Binding Affinity | Primary Toxicological Profile |

|---|---|---|---|

| Non-ortho substituted (e.g., this compound) | Planar/Coplanar | High | Dioxin-like (e.g., wasting syndrome, thymic atrophy) |

| Ortho-substituted | Non-planar | Low | Non-dioxin-like (e.g., neurotoxicity) |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. For PBBs and related compounds like polybrominated diphenyl ethers (PBDEs), QSAR models have been developed to predict their binding affinity to the AhR and subsequent toxicity. These models often consider various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to establish a mathematical relationship between chemical structure and toxicological endpoints. While specific QSAR or QSTR models exclusively for this compound are not readily found in the literature, the principles derived from models for other PBBs can offer insights into its potential activity. The planarity and halogenation pattern of the biphenyl rings are critical determinants of AhR binding and, consequently, toxicity.

Toxicological Endpoints Associated with PBBs and their Transformation Products

Developmental Toxicity Potential

Studies on related PBB congeners have demonstrated their potential for developmental toxicity. For instance, research on 3,3′,5,5′-tetrabromobiphenyl (BB-80) in zebrafish has revealed its capacity to inhibit embryonic development. While direct evidence for this compound is lacking, its structural similarity to other developmentally toxic PBBs suggests a potential for such effects. Developmental toxicity associated with PBBs can manifest as a range of adverse outcomes, including embryolethality, growth retardation, and structural malformations.

Immunotoxicity and Endocrine Disruption

The immune and endocrine systems are recognized as sensitive targets for PBBs. Studies on other PBBs have shown that these compounds can modulate immune responses and interfere with hormone signaling pathways. For example, 3,3′,5,5′-tetrabromobiphenyl has been shown to mediate immunotoxicity in zebrafish through the TLR4/NF-κB signaling pathway.

Furthermore, many brominated flame retardants, including PBBs, are considered endocrine-disrupting chemicals (EDCs). They can interfere with the synthesis, transport, and action of hormones, particularly thyroid hormones. This disruption can have wide-ranging consequences for development, metabolism, and reproduction. The structural similarity of PBBs to thyroid hormones allows them to interact with thyroid hormone receptors and transport proteins.

Carcinogenicity and Mutagenicity Assessment

Polybrominated biphenyls as a class are listed as "reasonably anticipated to be human carcinogens" by the U.S. National Toxicology Program. The International Agency for Research on Cancer (IARC) has classified PBBs as Group 2A, "probably carcinogenic to humans." This classification is largely based on studies of the commercial PBB mixture "FireMaster FF-1," which was found to cause liver cancer in experimental animals.

Specific carcinogenicity data for this compound are not available. Similarly, comprehensive mutagenicity data for this specific congener are lacking in the public domain. The Ames test, a widely used method for assessing the mutagenic potential of chemicals, has not been reported for this compound in the reviewed literature.

Other Systemic Effects and Potential Health Risks

Exposure to PBBs has been associated with a range of other systemic effects. The liver is a primary target organ for PBB toxicity, with studies on various congeners demonstrating effects such as liver enlargement and damage. The kidneys and thyroid gland are also susceptible to the toxic effects of PBBs. General health effects reported in human populations exposed to PBBs include weight loss and skin disorders. However, it is important to note that these findings are often based on exposures to complex mixtures of PBBs, and the specific contribution of this compound to these effects is unknown.

Interactive Data Table: Summary of Potential Toxicological Endpoints for this compound (Based on PBB Class Effects)

| Toxicological Endpoint | Findings for PBBs (General) | Specific Data for this compound |

| Developmental Toxicity | Can inhibit embryonic development and cause malformations. | Data not available. |

| Immunotoxicity | Can modulate immune responses. | Data not available. |

| Endocrine Disruption | Can interfere with thyroid hormone signaling. | Data not available. |

| Carcinogenicity | Classified as "probably carcinogenic to humans" (Group 2A). | Data not available. |

| Mutagenicity | Limited data available for the class. | Data not available. |

| Systemic Effects | Liver, kidney, and thyroid are target organs. | Data not available. |

Analytical Methodologies for 3,4 ,5 Tribromobiphenyl and Pbbs

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of PBBs is the extraction of the target compounds from the sample matrix. The chosen method depends on the nature of the sample, with environmental matrices like soil, sediment, and biological tissues presenting unique challenges.

Soxhlet extraction is a well-established and widely used technique for the extraction of PBBs from solid environmental samples. For non-soluble polymers, direct Soxhlet extraction is often employed. chromatographyonline.com This method involves the continuous washing of the sample with a solvent, ensuring the thorough removal of the analytes. A common solvent mixture for this process is n-hexane/acetone, with extraction times typically running for 24 hours to ensure complete recovery. bohrium.com The Soxhlet method has been a conventional choice for extracting persistent organic pollutants like PBBs and polychlorinated biphenyls (PCBs) from soil and fish samples. bohrium.com

Ultrasonic extraction, another common method, utilizes high-frequency sound waves to facilitate the extraction of analytes from a sample matrix. This technique offers advantages in terms of reduced extraction time and solvent consumption compared to traditional Soxhlet extraction. researchgate.net While direct comparisons for PBBs are limited, studies on similar compounds like polycyclic aromatic hydrocarbons (PAHs) and pesticides have shown ultrasonic extraction to be highly efficient, sometimes surpassing the efficiency of Soxhlet extraction for certain analytes. researchgate.net

| Extraction Technique | Typical Solvent(s) | Common Matrices | Key Features |

| Soxhlet Extraction | n-hexane/acetone | Soil, Fish, Polymers | Continuous extraction, exhaustive, well-established. chromatographyonline.combohrium.com |

| Ultrasonic Extraction | Varies | Sediments, Soils | Faster than Soxhlet, lower solvent use, efficient. researchgate.net |

Following extraction, the resulting solution contains the PBBs along with a variety of other co-extracted compounds that can interfere with subsequent analysis. cdc.gov Therefore, a cleanup step is essential to isolate the PBBs from these interfering substances.

Florisil, a type of magnesium silicate, is frequently used in a column chromatography setup for this purpose. chromforum.orgepa.gov This method operates on the principles of normal-phase chromatography, where polar compounds are retained by the stationary phase (Florisil) while the less polar PBBs are eluted with a nonpolar solvent. chromforum.org Florisil cleanup is a specified procedure in several EPA methods for the analysis of pesticides and PCBs. chromforum.orgepa.gov It has proven effective in separating PBBs and PCBs from more polar interfering compounds, such as certain pesticides. chromforum.orgebrary.net The adsorptive capacity of Florisil can vary between batches, necessitating standardization using lauric acid to ensure consistent performance. epa.govepa.gov

In addition to cleanup, these chromatographic techniques can also achieve fractionation, which is the separation of different classes of compounds from one another. ebrary.net For instance, a sequence involving both silica (B1680970) gel and Florisil columns can be used to separate PCBs from organochlorine pesticides. ebrary.net Gel permeation chromatography (GPC) is another valuable technique, particularly for samples with high lipid content, as it effectively removes large molecules like fats and oils. chromatographyonline.comebrary.net

Chromatographic Separation Techniques

Once the sample extract has been cleaned, the individual PBB congeners must be separated from each other for accurate identification and quantification. Gas chromatography is the primary technique used for this purpose.

Gas chromatography (GC) is the cornerstone for the analysis of PBBs and related compounds. chromatographyonline.com The separation is achieved by passing the sample through a long, thin capillary column. cdc.gov Different PBB congeners interact with the column's stationary phase to varying degrees, causing them to travel through the column at different speeds and elute at distinct times. nih.gov Modern capillary columns have significantly improved the ability to separate the complex mixtures of PBB congeners found in environmental and biological samples. nih.gov For compounds that are difficult to separate on a single column, multidimensional gas chromatography can be employed, where fractions from one column are directed to a second, different column for further separation. osti.gov The choice of the stationary phase is critical; for example, SLB™-5ms capillary columns have shown good performance in the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs. sigmaaldrich.com

High-resolution gas chromatography (HRGC) utilizes capillary columns with very small internal diameters, providing a superior degree of separation compared to conventional GC. cdc.gov This enhanced resolution is indispensable for separating the large number of PBB congeners that may be present in a sample. cdc.gov The coupling of HRGC with high-resolution mass spectrometry (HRGC/HRMS) is considered the most selective and specific analytical approach for PBBs. nih.gov This combination provides a high degree of confidence in the identification and quantification of these compounds, even at very low concentrations. nih.govnih.gov The reliability and selectivity of HRGC/HRMS have been demonstrated in the analysis of PBDEs in fish, making it a powerful tool for trace-level environmental analysis. nih.gov

| Chromatographic Technique | Key Feature | Application to PBBs |

| Gas Chromatography (GC) | Separation of volatile compounds. | Essential for separating individual PBB congeners from complex mixtures. cdc.govnih.gov |

| High-Resolution Gas Chromatography (HRGC) | Enhanced separation power using narrow-bore capillary columns. | Indispensable for resolving the many PBB congeners found in environmental samples. cdc.govnih.gov |

Mass Spectrometric Detection and Quantification

Following separation by gas chromatography, the eluted PBB congeners are introduced into a mass spectrometer for detection and quantification. Mass spectrometry (MS) is a powerful detection technique that identifies compounds based on their mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is a common configuration for PBB analysis. chromatographyonline.comnih.gov For quantitative analysis, isotope-dilution techniques are often employed, where a known amount of a labeled internal standard (e.g., containing Carbon-13) is added to the sample. nih.gov This allows for highly accurate quantification by correcting for any analyte loss during sample preparation and analysis. nih.gov Tandem mass spectrometry (MS-MS) can further enhance selectivity by monitoring specific fragmentation patterns of the PBB molecules, which is particularly useful for complex matrices. nih.gov

High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which greatly aids in the unambiguous identification of compounds. gcms.cz The combination of GC with HRMS is a highly reliable technique with excellent selectivity and sensitivity for PBBs. nih.govnih.gov The analysis of the mass spectra can also provide structural information. For instance, the fragmentation patterns of PBBs can help distinguish between different isomers, such as those with or without bromine atoms in the ortho positions (the "ortho effect"). mdpi.com Detailed mass spectrometric analyses have been crucial in identifying the specific PBB congeners present in commercial mixtures like Firemaster FF-1. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a widely used "hard" ionization technique in mass spectrometry, particularly for the analysis of thermally stable and volatile organic compounds like PBBs. wikipedia.orguvic.ca In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecules as they elute from the gas chromatography column. This process imparts significant energy to the molecules, leading to the formation of a positively charged molecular ion (M⁺) and extensive fragmentation. wikipedia.org

This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a "fingerprint" for the compound, aiding in its identification. nih.gov For 3,4',5-Tribromobiphenyl, the EI mass spectrum is characterized by a prominent molecular ion cluster, a result of the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The spectrum will also show sequential losses of bromine atoms and the biphenyl (B1667301) ring's fragmentation, which are typical for polyhalogenated aromatic compounds. nih.gov The analysis of these fragmentation patterns is essential for structural confirmation. libretexts.orgmiamioh.edu

Table 1: Predicted Key Mass Fragments in the EI-MS Spectrum of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Ion | Description | Predicted m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₂H₇Br₃]⁺ | Molecular Ion (M⁺) | 388 |

| [C₁₂H₇Br₂]⁺ | Loss of one Br atom | 309 |

| [C₁₂H₇Br]⁺ | Loss of two Br atoms | 230 |

| [C₁₂H₇]⁺ | Biphenyl backbone after loss of all Br atoms | 151 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, often to within 0.001 Da. measurlabs.cominfinitalab.com This precision allows for the determination of the elemental composition of an analyte with a high degree of confidence. When coupled with gas chromatography (GC-HRMS), it is one of the most reliable techniques for the analysis of halogenated flame retardants like PBBs in complex environmental and biological samples. nih.govnih.gov

The key advantage of HRMS over low-resolution mass spectrometry is its ability to distinguish between compounds with very similar nominal masses. For example, this compound can be unequivocally identified and differentiated from co-eluting interfering compounds, such as polychlorinated biphenyls (PCBs) or other brominated compounds, by measuring its exact mass. sannova.net This high selectivity reduces the likelihood of false positives and improves the accuracy of quantification, especially at trace levels. nih.gov

Table 2: Exact Mass of this compound and a Potential Isobaric Interferent This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Molecular Formula | Nominal Mass | Exact Mass |

|---|---|---|---|

| This compound | C₁₂H₇⁷⁹Br₃ | 388 | 387.80979 |

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity and selectivity for targeted analysis. wikipedia.orgscioninstruments.com Instead of scanning a full range of mass-to-charge ratios (m/z), the mass spectrometer is programmed to detect only a few specific ions that are characteristic of the analyte of interest. scioninstruments.com By focusing the detector's time on these specific ions, the signal-to-noise ratio is dramatically improved, allowing for much lower detection limits compared to full-scan mode. researchgate.net

For the analysis of this compound, the SIM mode would be set to monitor the most abundant ions in its molecular ion cluster (e.g., m/z 388, 390, 392, corresponding to different combinations of ⁷⁹Br and ⁸¹Br isotopes). epa.gov To ensure confident identification, a primary quantitation ion is chosen along with one or two confirmation ions. The ratio of the confirmation ion(s) to the quantitation ion must fall within a specified tolerance (e.g., ±20%) of the ratio observed in a reference standard. epa.gov

Table 3: Example of Selected Ions for SIM Analysis of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Ion Type | Description | Isotopic Composition | m/z |

|---|---|---|---|

| Quantitation Ion | Most abundant ion in the molecular cluster | C₁₂H₇⁷⁹Br₂⁸¹Br | 390 |

| Confirmation Ion 1 | Second most abundant ion | C₁₂H₇⁷⁹Br⁸¹Br₂ | 392 |

Quality Assurance and Quality Control in PBB Analysis

Use of Internal and Surrogate Standards

Internal and surrogate standards are crucial components in the quantitative analysis of PBBs. They are compounds with similar chemical and physical properties to the target analytes but are not expected to be present in the samples.

Surrogate Standards: These are typically isotopically labeled analogues of the target compounds (e.g., ¹³C-labeled PBBs) or closely related compounds. nih.gov They are added to every sample, blank, and QC sample before extraction. epa.gov The recovery of the surrogate standard provides a measure of the efficiency and performance of the entire sample preparation and analysis process for each individual sample. well-labs.com Low or high surrogate recovery can indicate matrix interference or problems with the extraction or cleanup steps.

Internal Standards: These standards are added to the sample extracts just before injection into the GC-MS. epa.gov Their purpose is to correct for variations in instrument response and injection volume. Quantification is performed by calculating the relative response of the target analyte to the internal standard. Decachlorobiphenyl and specific hexabromobiphenyl congeners have been used as internal standards in the analysis of related compounds. epa.gov

Table 4: Examples of Standards Used in PBB Analysis This table is interactive. You can sort the data by clicking on the column headers.

| Standard Type | Example Compound | Purpose |

|---|---|---|

| Surrogate Standard | ¹³C₁₂-PBB 153 | Monitors recovery through extraction and cleanup |

| Surrogate Standard | Tetrachloro-m-xylene | Monitors recovery for PCB/PBB analysis |

| Internal Standard | Decachlorobiphenyl | Corrects for injection volume and instrument variability |

Method Validation and Reproducibility

Before being used for routine analysis, an analytical method must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. epa.gov Method validation establishes and documents the performance characteristics of the method, ensuring that it consistently produces accurate and reliable results. thermofisher.com Key validation parameters include:

Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials (CRMs) or spiked samples.

Precision: The degree of agreement among a series of individual measurements, typically expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.

Reproducibility, the ability of a method to produce consistent results across different laboratories, is a critical aspect of validation. thermofisher.com This is often evaluated through inter-laboratory comparison studies, which help to ensure that data generated by different organizations are comparable. nih.gov

Table 5: Typical Method Validation Parameters and Acceptance Criteria for PBB Analysis This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.995 |

| Accuracy | Recovery of spiked analyte in a matrix | 70-130% |

| Precision (RSD) | Relative Standard Deviation of replicate analyses | < 20% |

| Surrogate Recovery | Recovery of surrogate standard | 50-150% |

Emerging Analytical Approaches for Metabolites and Transformation Products

Understanding the biotransformation and environmental degradation of PBBs is key to assessing their full toxicological impact. The parent compounds can be transformed into metabolites, such as hydroxylated PBBs (OH-PBBs), or environmental degradation products, like lower-brominated biphenyls resulting from photodecomposition. nih.gov These products can sometimes be more toxic than the original compound.

The analysis of these transformation products presents significant challenges. They are often more polar and present at much lower concentrations than the parent PBBs. Traditional GC-MS methods may not be suitable without derivatization.

Emerging analytical approaches are increasingly utilizing liquid chromatography (LC) coupled with high-resolution tandem mass spectrometry (HRMS/MS). researchgate.net This technique is well-suited for analyzing more polar metabolites directly, without the need for derivatization. scilit.comsemanticscholar.org The use of HRMS aids in the identification of unknown metabolites by providing accurate mass data for both the parent ion and its fragments, which allows for the confident proposal of elemental formulas and structures. mdpi.com Non-target screening approaches using LC-HRMS are becoming powerful tools to explore the full range of transformation products formed in biological systems and the environment. researchgate.net

Table 6: Potential Transformation Products of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Product Type | Example Compound Class | Potential Formation Pathway |

|---|---|---|

| Metabolite | Monohydroxy-tribromobiphenyls | Phase I metabolism (oxidation) |

| Metabolite | Dihydroxy-tribromobiphenyls | Phase I metabolism (oxidation) |

| Transformation Product | Dibromobiphenyls | Environmental debromination (e.g., photolysis) |

| Transformation Product | Monobromobiphenyls | Environmental debromination (e.g., photolysis) |

Environmental Risk Assessment and Management Strategies for Tribromobiphenyls

Theoretical Frameworks for Environmental Risk Evaluation

The environmental risk evaluation of 3,4',5-Tribromobiphenyl, a member of the polybrominated biphenyls (PBBs) class, is grounded in established theoretical frameworks that guide the assessment of persistent organic pollutants (POPs). These frameworks provide a structured approach to understanding the potential for adverse effects on ecosystems. A central concept is the source-pathway-receptor model, which systematically evaluates the movement of the chemical from its source, through various environmental compartments, to the point of exposure for ecological receptors.

For PBBs, which are known to be persistent, bioaccumulative, and toxic, the risk evaluation framework also incorporates principles of persistence and long-range environmental transport. state.goviisd.org These chemicals remain intact in the environment for extended periods, can be distributed globally through atmospheric and oceanic currents, and accumulate in the fatty tissues of living organisms. state.goviisd.orgpops.int The evaluation process, therefore, considers not only local contamination but also the potential for widespread environmental impact.

The risk assessment paradigm for substances like this compound typically involves four key steps:

Hazard Identification: Determining the potential adverse effects the substance can cause. For PBBs, this includes neurotoxicity, endocrine disruption, and carcinogenicity based on animal studies. epa.govepa.gov

Dose-Response Assessment: Quantifying the relationship between the dose of the substance and the incidence of adverse effects in exposed populations.

Exposure Assessment: Evaluating the intensity, frequency, and duration of exposure to the substance in the environment. PBBs have been detected in various media, including air, water, sediment, and biota. epa.govcdc.gov

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations under specific conditions.

This framework allows for a systematic and scientifically defensible evaluation of the environmental risks posed by this compound, even when data for the specific congener is limited, by leveraging knowledge from the broader class of PBBs.

Ecological Risk Assessment of PBBs and Their Byproducts

The ecological risk assessment of Polybrominated Biphenyls (PBBs), including this compound, and their byproducts focuses on their potential to harm non-human organisms and ecosystems. A key aspect of this assessment is evaluating their persistence, bioaccumulation, and toxicity (PBT) characteristics. PBBs are known to be persistent in the environment, resisting degradation. cdc.gov They are also lipophilic, meaning they accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. cdc.gov

The assessment process involves characterizing the exposure of ecological receptors to PBBs and their byproducts. This includes identifying the sources of release into the environment, such as historical manufacturing sites and disposal areas. epa.govcdc.gov Environmental fate and transport models are used to predict the distribution of these compounds in various environmental compartments like soil, water, and sediment. epa.gov PBBs bind strongly to soil and sediment, which reduces their mobility in water but increases their potential for atmospheric transport when attached to particulate matter. epa.gov